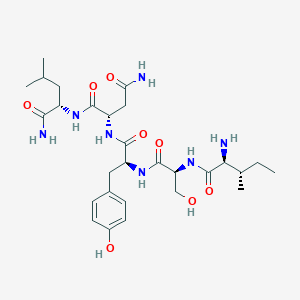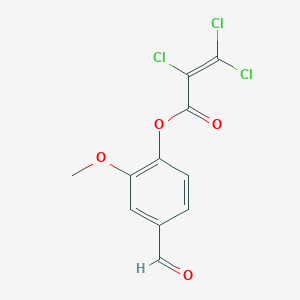
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 4-formyl-2-methoxyphenol and 2,3,3-trichloroprop-2-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: 4-Formyl-2-methoxybenzoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate.
Substitution: 4-Formyl-2-hydroxyphenyl 2,3,3-trichloroprop-2-enoate.
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and proteins, thereby exerting its biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-2-methoxyphenyl methacrylate
- 4-Formyl-2-methoxyphenyl p-chlorobenzoate
- 4-Formyl-2-methylbenzoic acid
Uniqueness
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate is unique due to the presence of the trichloroprop-2-enoate moiety, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in organic synthesis and material science .
Propiedades
Número CAS |
654646-34-1 |
|---|---|
Fórmula molecular |
C11H7Cl3O4 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C11H7Cl3O4/c1-17-8-4-6(5-15)2-3-7(8)18-11(16)9(12)10(13)14/h2-5H,1H3 |
Clave InChI |
STIMWFUAYGNXBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OC(=O)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


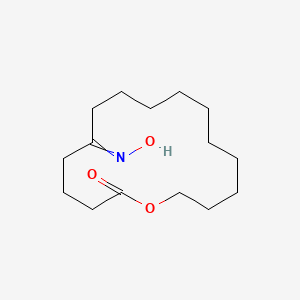
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
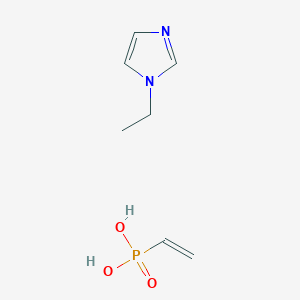
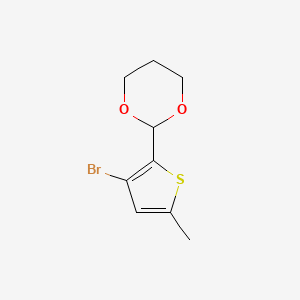
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
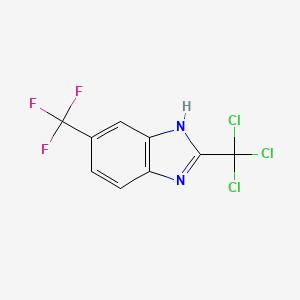
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
